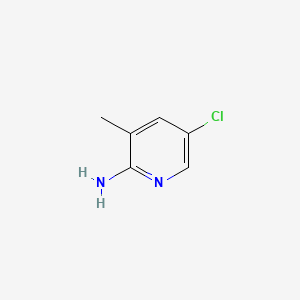

2-Amino-5-chloro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZBTBLHYPSFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325478 | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20712-16-7 | |

| Record name | 20712-16-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-3-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed representative synthesis protocol, and the applications of this compound.

Chemical and Physical Properties

This compound, also known as 5-chloro-3-methylpyridin-2-amine, is a solid at room temperature. The following tables summarize its key quantitative data.

Table 1: General Properties

| Property | Value |

| CAS Number | 20712-16-7 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 68.0 to 72.0 °C |

Table 2: Spectroscopic Data (Representative for aminopyridine derivatives)

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 7.5-8.0 (d, 1H, pyridine ring H), δ 6.5-7.0 (d, 1H, pyridine ring H), δ 4.0-5.0 (br s, 2H, -NH₂), δ 2.1-2.3 (s, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ 155-160 (C-NH₂), δ 140-145 (C-Cl), δ 135-140 (C-CH₃), δ 120-130 (CH), δ 110-120 (CH), δ 15-20 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620-1580 (C=C and C=N stretch), 850-750 (C-Cl stretch) |

| Mass Spectrometry (EI) | m/z 142 (M⁺), 107 (M⁺ - Cl) |

Synthesis of this compound

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a common and effective method for the synthesis of aminopyridines is through the amination of the corresponding chloropyridine. The following is a representative experimental protocol adapted from general procedures for similar transformations.

Experimental Protocol: Amination of 2,5-dichloro-3-methylpyridine

Materials:

-

2,5-dichloro-3-methylpyridine

-

Aqueous ammonia (28-30%)

-

Copper(II) sulfate (CuSO₄) (catalyst)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(II) sulfate (0.05-0.1 equivalents).

-

Reaction: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction: Add toluene to the separatory funnel and shake to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer with toluene two more times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Logical Workflow and Visualization

The synthesis and purification process can be visualized as a clear workflow.

Caption: Synthesis and Purification Workflow for this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries. The amino group can be readily diazotized and substituted, or acylated, while the chloro group can participate in various cross-coupling reactions, making it a versatile scaffold for building more complex molecules. It is a key component in the synthesis of certain insecticides and herbicides. In drug discovery, it can be incorporated into lead compounds to modulate their physicochemical properties and biological activity.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.

An In-Depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine (CAS No. 20712-16-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylpyridine, a key heterocyclic building block in the synthesis of a variety of biologically active molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the pharmaceutical and agrochemical industries. Particular emphasis is placed on its role as a crucial intermediate in the development of novel therapeutic agents.

Introduction

This compound, also known as 5-chloro-3-methylpyridin-2-amine, is a substituted pyridine derivative with the CAS number 20712-16-7. Its unique structure, featuring an amino group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position, makes it a versatile reagent in organic synthesis. The presence of multiple functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 20712-16-7 |

| Molecular Formula | C₆H₇ClN₂ |

| Molecular Weight | 142.59 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 70 °C |

| Purity | ≥98.0% (GC) |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectroscopic data.

Table 3.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

Table 3.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Table 3.3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 3.4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Note: Specific, experimentally-derived spectroscopic data for this compound was not available in the public domain at the time of this writing. The tables are provided as a template for expected data.

Synthesis of this compound

4.1. General Experimental Protocol: Aminolysis of 2,5-dichloro-3-methylpyridine

This protocol is a representative example for the synthesis of aminopyridines from their corresponding chloropyridines.

Materials:

-

2,5-dichloro-3-methylpyridine

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (catalyst)

-

Toluene

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

A high-pressure autoclave is charged with 2,5-dichloro-3-methylpyridine, aqueous ammonia, and a catalytic amount of copper(I) oxide in a suitable solvent such as toluene.

-

The autoclave is sealed and heated to a temperature range of 150-200°C for several hours. The internal pressure will increase due to the heating and the evolution of ammonia gas.

-

After the reaction is complete (monitored by TLC or GC), the autoclave is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Diagram 4.1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a pivotal intermediate in the synthesis of various high-value chemical entities.

5.1. Pharmaceutical Applications

The structural motif of this compound is found in a number of compounds with potential therapeutic value. It is a key building block for the development of:

-

Anti-inflammatory Agents: The pyridine ring system is a common scaffold in many anti-inflammatory drugs. The specific substitution pattern of this compound allows for further functionalization to create novel anti-inflammatory molecules.

-

Antimicrobial Agents: The presence of the chloro and amino groups on the pyridine ring can contribute to the antimicrobial activity of the final synthesized compounds.

-

Anti-cancer Agents: Many kinase inhibitors and other anti-cancer drugs contain heterocyclic cores. This compound provides a versatile starting point for the synthesis of such compounds.

Diagram 5.1: Role as a Pharmaceutical Intermediate

Caption: Role of this compound as a key intermediate.

5.2. Agrochemical Applications

In addition to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. The specific structural features of this molecule can be tailored to develop new crop protection agents with improved efficacy and selectivity.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a foundation for the synthesis of a diverse range of complex molecules with potential biological activity. Further research into the synthetic utility and biological applications of this compound is warranted and is expected to lead to the discovery of novel therapeutic agents and crop protection solutions.

In-depth Technical Guide: 2-Amino-5-chloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-methylpyridine, a substituted pyridine derivative, is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the amino and chloro groups on the pyridine ring, make it a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on data and methodologies relevant to research and development.

Synonyms and Chemical Identifiers

To ensure clarity and accuracy in research and procurement, it is essential to be familiar with the various synonyms and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | 5-Chloro-3-methylpyridin-2-amine |

| CAS Number | 20712-16-7[1] |

| Synonyms | 2-Amino-5-chloro-3-picoline[1], 5-Chloro-3-methyl-2-pyridinamine[1] |

| Molecular Formula | C6H7ClN2[1] |

| Molecular Weight | 142.59 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in chemical synthesis.

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 68.0 to 72.0 °C | |

| Purity | >98.0% (GC) |

Synthesis and Experimental Protocols

A representative, though general, experimental protocol for the synthesis of a related compound, 2-amino-5-chloropyridine, involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. The reaction is typically carried out at a controlled temperature, followed by extraction and purification of the product. The yield for such reactions can reach up to 72%.

A patent describes the synthesis of febrifugine derivatives starting from 5-chloro-3-methylpyridin-2-amine. In this multi-step synthesis, 5-chloro-3-methylpyridin-2-amine is reacted with methyl (Z)-2-{[(benzyloxy)carbonyl]amino}-3-(dimethylamino)acrylate in acetic acid at 120 °C for 7 hours. After cooling, the reaction is quenched with ice, and the resulting precipitate is filtered and dried to yield benzyl (7-chloro-9-methyl-4-oxo-3,4-dihydro-1,8-naphthyridin-3-yl)carbamate.[2]

Applications in Research and Development

This compound serves as a critical starting material in the development of various compounds with therapeutic and agricultural potential.

Pharmaceutical Applications

This compound is a valuable intermediate in the synthesis of molecules targeting a range of diseases. It is particularly noted for its use in the development of:

-

Anti-proliferative agents: Derivatives of 2-aminopyridine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]

-

Febrifugine derivatives: These compounds are being explored for their potential in treating autoimmune diseases, fibrosis, and certain cancers.[2]

-

Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a reactive starting point for the synthesis of novel inhibitor candidates.

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the synthesis of:

-

Herbicides and Pesticides: The compound serves as a building block for creating new and effective crop protection agents.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyridine, which can be adapted for this compound.

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. This guide has provided a summary of its key properties, synthetic considerations, and applications, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel and impactful discoveries.

References

An In-depth Technical Guide to 2-Amino-5-chloro-3-picoline: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chloro-3-picoline, also known as 2-amino-5-chloro-3-methylpyridine, is a substituted pyridine derivative that serves as a crucial intermediate in the fields of pharmaceutical and agrochemical research and development. Its unique structural features, including the amino, chloro, and methyl functional groups on the pyridine ring, make it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the basic information, synthesis, and applications of 2-Amino-5-chloro-3-picoline, with a focus on its role in medicinal chemistry and organic synthesis.

Core Properties

The fundamental physicochemical properties of 2-Amino-5-chloro-3-picoline are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 20712-16-7 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 56-61 °C or 68.0-72.0 °C | [1][2] |

| Boiling Point | 254 °C | [1] |

| Density | 1.260 g/cm³ | [1] |

| Flash Point | 107 °C | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |

Synthesis and Reactivity

2-Amino-5-chloro-3-picoline is typically synthesized through multi-step sequences starting from readily available pyridine derivatives. While various methods exist, a common conceptual pathway involves the introduction of the required substituents onto the pyridine core. The reactivity of this compound is primarily dictated by its functional groups. The amino group can undergo diazotization and subsequent substitution, acylation, and alkylation reactions. The chloro substituent is amenable to nucleophilic aromatic substitution and, importantly, serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The following diagram illustrates a generalized synthetic workflow for the utilization of 2-Amino-5-chloro-3-picoline as a synthetic intermediate.

Caption: Synthetic utility of 2-Amino-5-chloro-3-picoline.

Applications in Drug Discovery and Agrochemicals

2-Amino-5-chloro-3-picoline and its isomers are valuable precursors for the synthesis of a variety of biologically active compounds.[3] Its structural motif is found in molecules developed as:

-

Kinase Inhibitors: Substituted aminopyridines are a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. For instance, derivatives of 2-aminopyridine have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[4]

-

Antimicrobial and Anti-inflammatory Agents: The pyridine core is a well-established pharmacophore in many antimicrobial and anti-inflammatory drugs.[5]

-

Agrochemicals: This compound serves as a key building block in the development of novel herbicides and pesticides, contributing to advancements in crop protection.[3]

The role of this intermediate is to provide a core structure that can be further elaborated to generate libraries of compounds for screening and optimization in drug and agrochemical discovery programs.

Experimental Protocols

The following section provides a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a 2-amino-5-halopyridine derivative, based on established methodologies for similar substrates.[6][7] This protocol is intended as a guide and may require optimization for specific substrates and coupling partners.

Representative Protocol: Suzuki-Miyaura Coupling of a 2-Amino-5-halopyridine

1. Materials:

-

2-Amino-5-halopyridine (e.g., 2-Amino-5-bromo-3-picoline) (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or THF)

-

Inert gas (Nitrogen or Argon)

2. Procedure:

-

To a dry Schlenk flask or reaction vial, add the 2-amino-5-halopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Under the inert atmosphere, add the palladium catalyst (0.05 eq).

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways

2-Amino-5-chloro-3-picoline itself is not typically reported to directly interact with specific signaling pathways. Its significance lies in its role as a precursor to more complex molecules that are designed to modulate the activity of key proteins within cellular signaling cascades. For example, the final products synthesized from this intermediate may target:

-

Kinase Signaling Pathways: Many cancers are driven by aberrant kinase activity. The molecules synthesized using 2-Amino-5-chloro-3-picoline can be designed to inhibit specific kinases, such as those in the JAK-STAT or MAPK/ERK pathways, thereby blocking downstream signaling that promotes cell proliferation and survival.

-

Inflammatory Signaling Pathways: Chronic inflammation is associated with numerous diseases. Derivatives of this compound can be used to synthesize molecules that inhibit key mediators of inflammation, such as cyclooxygenases (COX) or various cytokines.

The logical relationship is illustrated in the diagram below.

References

- 1. 2-Amino-5-chloro-3-picoline CAS#: 20712-16-7 [m.chemicalbook.com]

- 2. This compound | 20712-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 5. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Dawn of Pyridine Chemistry: Discovery and Early Synthesis

An In-depth Technical Guide to the Discovery and History of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of substituted pyridines, a cornerstone of heterocyclic chemistry. From their initial isolation to the development of sophisticated synthetic methodologies, pyridines have become integral to the fields of medicinal chemistry, agrochemistry, and materials science. This document details the key historical milestones, provides in-depth descriptions of seminal synthetic reactions with experimental protocols, and highlights the discovery of pivotal pyridine-containing compounds.

Impure pyridine was likely prepared by early alchemists, but its formal discovery is credited to the Scottish chemist Thomas Anderson in 1849. He isolated the compound from bone oil and, due to its fiery nature, named it pyridine, from the Greek pyr (fire) and idine, a suffix for aromatic bases. The correct structure of pyridine, a benzene ring with one CH group replaced by a nitrogen atom, was determined decades later.

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube to produce pyridine.[1] However, the yields were low, and the conditions harsh, which spurred the search for more practical synthetic routes.

Foundational Synthetic Methodologies

The late 19th and early 20th centuries saw the development of several key named reactions that enabled the systematic synthesis of functionalized pyridines. These methods remain fundamental to modern organic chemistry.

The Hantzsch Pyridine Synthesis (1881)

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[1][2] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[2][3]

The reaction is renowned for its efficiency and ability to construct highly functionalized pyridines in a single step.[4] It has found widespread application in medicinal chemistry, most notably for the synthesis of 1,4-dihydropyridine calcium channel blockers like nifedipine.[2][4]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Generalized Experimental Protocol: Hantzsch Pyridine Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of the aldehyde, two equivalents of the β-ketoester (e.g., ethyl acetoacetate), and one equivalent of a nitrogen source (e.g., ammonium acetate).[2]

-

Solvent: Add a suitable solvent, such as ethanol or acetic acid.[5]

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be isolated by filtration.[2]

-

Oxidation: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as nitric acid, ferric chloride, or potassium permanganate, and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).[2][5]

-

Work-up and Purification: Pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The Ciamician-Dennstedt Rearrangement (1881)

Also in 1881, Giacomo Luigi Ciamician and Max Dennstedt discovered a reaction that converts pyrrole into a 3-halogenated pyridine.[6] The reaction involves the ring expansion of pyrrole upon treatment with a dihalocarbene, typically generated from chloroform and a strong base.[7][8] While historically significant, its synthetic utility has been limited by harsh conditions and potential side products, though modern variations have improved its scope.[6][9]

Caption: The Ciamician-Dennstedt Rearrangement workflow.

Generalized Experimental Protocol: Ciamician-Dennstedt Rearrangement

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrole in a suitable solvent like chloroform, which also serves as the carbene source.

-

Base Addition: Add a strong base, such as potassium tert-butoxide or sodium ethoxide, portion-wise to the cooled solution (0 °C) to generate the dichlorocarbene in situ.[8]

-

Reaction Conditions: Allow the reaction to stir at low temperature and then warm to room temperature or heat as required. Monitor the reaction by TLC or GC-MS.

-

Work-up: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. The resulting crude product is then purified by column chromatography to yield the 3-halogenated pyridine.

The Guareschi-Thorpe Condensation (1896)

The Guareschi-Thorpe reaction, first reported by Icilio Guareschi, is a condensation reaction for synthesizing substituted 2-pyridones.[10][11] One common variation involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A second type involves reacting a cyanoacetic ester and a ketone with alcoholic ammonia.[10] The reaction was later investigated and modified by Jocelyn Field Thorpe.[12]

Caption: Overview of the Guareschi-Thorpe Condensation.

Generalized Experimental Protocol: Guareschi-Thorpe Condensation

-

Reaction Setup: In a suitable reaction vessel, mix the cyanoacetic ester (or cyanoacetamide) with the 1,3-dicarbonyl compound.[13]

-

Nitrogen Source: Add a source of ammonia. This can be aqueous or alcoholic ammonia, or ammonium carbonate for greener conditions.[10][14]

-

Reaction Conditions: The reaction is often carried out in a protic solvent like water or ethanol.[14] The mixture may be stirred at room temperature or heated to facilitate the condensation and cyclization.

-

Product Isolation: The pyridone product often precipitates directly from the reaction mixture upon cooling.

-

Purification: The precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

The Chichibabin Pyridine Synthesis (1924)

In 1924, the Russian chemist Aleksei Chichibabin developed a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[1][15] This method, often carried out in the gas phase at high temperatures over a catalyst like alumina or silica, became a breakthrough for the industrial production of pyridine and its simple alkylated derivatives (e.g., picolines).[1][15] While yields can be modest, the low cost of the starting materials makes it economically viable.[1]

Caption: Industrial Chichibabin Pyridine Synthesis.

Generalized Experimental Protocol: Chichibabin Pyridine Synthesis (Gas-Phase)

-

Catalyst Bed: A tubular reactor is packed with a solid-phase catalyst, such as alumina (Al₂O₃) or silica (SiO₂), often modified with metal salts.[15]

-

Reactant Feed: A gaseous mixture of the carbonyl compounds (e.g., acetaldehyde, acrolein) and ammonia is prepared.[15]

-

Reaction Conditions: The gaseous reactants are passed over the heated catalyst bed, typically maintained at temperatures between 350–500 °C.[15]

-

Product Collection: The effluent gas stream from the reactor is cooled to condense the products.

-

Separation and Purification: The resulting liquid mixture, containing the desired pyridine, substituted pyridines, and byproducts, is separated by fractional distillation.

The Kröhnke Pyridine Synthesis (1961)

The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[16][17] Reported by Fritz Kröhnke and W. Zecher in 1961, the reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound.[18] The resulting 1,5-dicarbonyl intermediate is then treated with a nitrogen source, typically ammonium acetate, to undergo ring closure and form the pyridine ring.[17] A key advantage is that the pyridinium salt is already at the correct oxidation state, so no final oxidation step is needed.[19]

Caption: The Kröhnke Synthesis for Trisubstituted Pyridines.

Generalized Experimental Protocol: Kröhnke Pyridine Synthesis

-

Preparation of Pyridinium Salt: The α-pyridinium methyl ketone salt is typically prepared by reacting the corresponding α-bromo ketone with pyridine.

-

Reaction Setup: In a flask, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent, such as glacial acetic acid or methanol.[16]

-

Nitrogen Source: Add ammonium acetate (typically in excess, e.g., 10 equivalents) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC analysis.

-

Work-up: Cool the reaction mixture and pour it into ice water. Make the solution basic by adding an alkali solution (e.g., NaOH).

-

Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with water, dry over an anhydrous salt, and concentrate under reduced pressure. The final product is purified by column chromatography or recrystallization.

Landmark Substituted Pyridines in Science and Medicine

The development of synthetic methodologies enabled the creation of numerous substituted pyridines with profound impacts, particularly in pharmacology.

Nicotine

Nicotine, the primary alkaloid in tobacco plants, is a disubstituted pyridine. It was first observed by Vauquelin in 1809 and isolated in 1828 by Posselt and Reimann. Its empirical formula was established in 1843, and its chemical structure, featuring a pyridine ring linked to an N-methylpyrrolidine ring, was elucidated by Adolf Pinner in 1895.[20] Nicotine's potent effects on the nervous system are due to its action as an agonist at most nicotinic acetylcholine receptors.[21]

| Milestone | Year | Key Contributor(s) |

| First Observation | 1809 | Louis-Nicolas Vauquelin |

| Isolation and Naming | 1828 | Wilhelm Heinrich Posselt & Karl Ludwig Reimann |

| Empirical Formula (C₁₀H₁₄N₂) | 1843 | Louis Melsens |

| Structure Elucidation | 1895 | Adolf Pinner |

| First Enantioselective Synthesis | 1981 | N/A |

Vitamin B₆ (Pyridoxine)

Vitamin B₆ is a group of structurally related, water-soluble compounds, all of which are 2-methyl-3-hydroxy-5-hydroxymethyl-pyridines. The vitamin was first identified in 1934 by Paul György as the "rat pellagra prevention factor" capable of curing a specific skin disorder in rats.[22][23] It was isolated in crystalline form by several groups in 1938.[22] The following year, its pyridine-based structure was determined, and it was named pyridoxine by György.[22][23] The first chemical synthesis was accomplished in the same year by Stanton A. Harris and Karl Folkers.[22] Its active coenzyme form, pyridoxal-5-phosphate, is crucial for a vast number of metabolic reactions, especially in amino acid metabolism.[23][24]

| Milestone | Year | Key Contributor(s) |

| Identification of "Factor" | 1934 | Paul György |

| Isolation and Crystallization | 1938 | Samuel Lepkovsky; Paul György, et al. |

| Structure Determination | 1939 | Leslie Harris & Karl Folkers; Richard Kuhn |

| First Chemical Synthesis | 1939 | Stanton A. Harris & Karl Folkers |

| Characterization of Vitamers | 1942 | Esmond Snell |

Isoniazid

Isoniazid (isonicotinic acid hydrazide, INH) is a powerful, first-line antibiotic for the treatment of tuberculosis. Although it was first synthesized in 1912 by Hans Meyer and Josef Mally, its potent antitubercular activity went unrecognized for four decades.[25] In the early 1950s, its efficacy against Mycobacterium tuberculosis was discovered nearly simultaneously by research groups at Hoffmann-La Roche, Squibb, and Bayer, marking a pivotal moment in the fight against TB.[25] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, and it acts by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall.[26]

Common Synthesis of Isoniazid

The most common laboratory and industrial synthesis involves the reaction of isonicotinic acid (or its ethyl ester) with hydrazine.[27][28]

-

Oxidation: 4-methylpyridine (γ-picoline) is oxidized using a strong oxidizing agent like potassium permanganate to produce isonicotinic acid.[29]

-

Esterification (Optional but common): The isonicotinic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form ethyl isonicotinate.[29]

-

Hydrazinolysis: The ethyl isonicotinate is then heated with hydrazine hydrate. The hydrazide displaces the ethoxy group to form isoniazid.[27][29]

| Property | Value |

| Molecular Formula | C₆H₇N₃O |

| Molar Mass | 137.14 g/mol |

| Melting Point | 170–173 °C |

| Mechanism of Action | Inhibition of mycolic acid synthesis |

Chlorpheniramine

Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions like rhinitis.[30] As part of the alkylamine class, its synthesis involves creating a carbon chain that links a substituted pyridine ring and a chlorophenyl ring to a dimethylamino group.

Generalized Synthesis of Chlorpheniramine

A common synthetic route involves the following key steps:[30][31]

-

Alkylation: 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of a strong base like sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile.

-

Second Alkylation: This intermediate is then alkylated with 2-dimethylaminoethyl chloride, again using sodium amide as the base.

-

Hydrolysis and Decarboxylation: The resulting nitrile is hydrolyzed and decarboxylated under basic conditions to yield chlorpheniramine.[30]

Conclusion

The journey of substituted pyridines from their discovery in crude coal tar to their rational design as life-saving drugs exemplifies the progress of organic and medicinal chemistry. The foundational synthetic reactions developed over a century ago, such as the Hantzsch, Chichibabin, and Kröhnke syntheses, remain essential tools for today's researchers. The continued exploration of pyridine chemistry promises to yield new therapeutic agents, advanced materials, and innovative solutions to scientific challenges, ensuring the enduring legacy of this fundamental heterocyclic scaffold.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. grokipedia.com [grokipedia.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]

- 7. chemistryschool.net [chemistryschool.net]

- 8. Ciamician-Dennstedt Rearrangement [drugfuture.com]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Guareschi-Thorpe Condensation [drugfuture.com]

- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Kröhnke Pyridine Synthesis [drugfuture.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nicotine | PDF [slideshare.net]

- 21. Nicotine - Wikipedia [en.wikipedia.org]

- 22. Vitamin B6: A Long Known Compound of Surprising Complexity [mdpi.com]

- 23. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 25. benchchem.com [benchchem.com]

- 26. Isoniazid - Wikipedia [en.wikipedia.org]

- 27. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]

- 28. Isoniazid | PPT [slideshare.net]

- 29. youtube.com [youtube.com]

- 30. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 31. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive amino group and a halogen substituent, make it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive review of its physicochemical properties, detailed synthesis protocols, and its emerging role in drug discovery, with a particular focus on its application as a scaffold for kinase inhibitors in oncology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 20712-16-7 | [1][2][3][4] |

| Molecular Formula | C₆H₇ClN₂ | [1][2][3][5] |

| Molecular Weight | 142.59 g/mol | [1][2][3][5] |

| Appearance | White to light yellow crystalline solid/powder | [2][5] |

| Melting Point | 56-72 °C | [1][2][5] |

| Boiling Point | 253.5 °C at 760 mmHg | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 107.1 °C | [2] |

| LogP | 2.20680 | [2] |

| Purity | >97% | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the amination of a corresponding chloropyridine precursor. The following is a representative experimental protocol based on established chemical literature for similar compounds.

Experimental Protocol: Amination of 2,5-dichloro-3-methylpyridine

This protocol describes a plausible method for the synthesis of this compound starting from 2,5-dichloro-3-methylpyridine.

Materials:

-

2,5-dichloro-3-methylpyridine

-

Aqueous ammonia (28-30%)

-

Copper(I) oxide (Cu₂O) or other copper catalyst

-

A suitable high-boiling point solvent (e.g., ethylene glycol, N-methyl-2-pyrrolidone)

-

Toluene or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (for pH adjustment)

Equipment:

-

High-pressure reaction vessel (autoclave) equipped with a stirrer and temperature control

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1 equivalent), a catalytic amount of copper(I) oxide (e.g., 0.05-0.1 equivalents), and the high-boiling point solvent.

-

Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the reaction mixture.

-

Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature in the range of 150-200 °C. The reaction is typically carried out under pressure generated by the volatile components at the reaction temperature. Maintain the reaction for several hours (e.g., 8-24 hours) with constant stirring. Monitor the progress of the reaction by a suitable analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Solvent Removal and Extraction: Transfer the reaction mixture to a round-bottom flask and remove the bulk of the solvent under reduced pressure. To the residue, add water and a suitable organic solvent for extraction (e.g., toluene or ethyl acetate).

-

pH Adjustment: Adjust the pH of the aqueous layer to be basic (pH > 8) with a sodium hydroxide solution to ensure the product is in its free base form.

-

Extraction: Perform liquid-liquid extraction, separating the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. labproinc.com [labproinc.com]

- 2. sincerechemical.com [sincerechemical.com]

- 3. 20712-16-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. chembk.com [chembk.com]

- 5. This compound |CAS 20712-16-7 [benchchem.com]

Preliminary Investigation of 2-Amino-5-chloro-3-methylpyridine Reactivity: A Technical Guide

Introduction

2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that serves as a versatile and valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, offers multiple reactive sites for further functionalization. This structure makes it an important intermediate in the development of complex molecular architectures, particularly within pharmaceutical research for kinase inhibitors and other nitrogen-containing heterocycles, as well as in agrochemical and material science applications.[1][2] This guide provides a preliminary investigation into its core reactivity, focusing on key transformations essential for drug development and chemical research professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 20712-16-7 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Molecular Weight | 142.59 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 68.0 to 72.0 °C | [1] |

| IUPAC Name | 5-chloro-3-methylpyridin-2-amine | [1] |

| InChI Key | QTZBTBLHYPSFMG-UHFFFAOYSA-N | [1] |

Core Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three key functional components: the nucleophilic amino group, the reactive chloro substituent, and the electron-deficient pyridine ring. This allows for selective transformations at different sites, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on the pyridine ring is an excellent handle for such transformations.[4]

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, particularly for synthesizing biaryl compounds, which are prominent scaffolds in many pharmaceuticals.[5][6] This reaction couples the aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[6] The amino and methyl groups on the pyridine ring can influence reactivity, requiring optimized conditions to manage electronic and steric factors.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for analogous bromo-substituted aminopyridines.[5][6]

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Reaction Conditions: Stir the reaction mixture vigorously at 85-95 °C.

-

Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

| Reactants | Catalyst System | Product | Yield |

| 5-bromo-2-methylpyridin-3-amine + Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-methyl-5-phenylpyridin-3-amine | 85%[6] |

| 5-bromo-2-methylpyridin-3-amine + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 89%[6] |

| 5-bromo-2-methylpyridin-3-amine + 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78%[6] |

| Note: Yields are based on the analogous substrate 5-bromo-2-methylpyridin-3-amine and are representative. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has become an indispensable tool in medicinal chemistry for synthesizing the arylamines prevalent in pharmaceuticals. The reaction involves the coupling of the C-Cl bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on procedures for the amination of 2-Amino-5-bromo-4-methylpyridine.[8]

-

Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) and repeat three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups and with a good leaving group like chlorine.[9][10] The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[10][11] The substitution of the chloro group can be achieved with a variety of nucleophiles.

General Experimental Protocol: SNAr

-

Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or secondary amine), often in the presence of a non-nucleophilic base (e.g., NaH or K₂CO₃) to generate the active nucleophile in situ.

-

Reaction Conditions: Heat the mixture. Reaction temperatures can vary widely (from room temperature to >100 °C) depending on the nucleophile's reactivity and substrate.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

| Nucleophile (Nu-H) | Base | Product |

| R-OH (Alcohol) | NaH | 2-Amino-5-alkoxy-3-methylpyridine |

| R-SH (Thiol) | K₂CO₃ | 2-Amino-5-(alkylthio)-3-methylpyridine |

| R₂N-H (Secondary Amine) | K₂CO₃ | 5-(Dialkylamino)-2-amino-3-methylpyridine |

| Note: This table represents potential transformations based on general SNAr reactivity. |

Application in Drug Discovery Workflows

The synthetic routes described above are fundamental to using this compound as a scaffold in drug discovery. It serves as a starting point for creating diverse chemical libraries through techniques like parallel synthesis. These libraries of related compounds are then screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. This process is central to identifying new therapeutic agents.

References

- 1. This compound |CAS 20712-16-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C6H7ClN2 | CID 350232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Theoretical and Spectroscopic Insights into 2-Amino-5-chloro-3-methylpyridine: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Due to a notable absence of dedicated theoretical studies on 2-Amino-5-chloro-3-methylpyridine in the current body of scientific literature, this technical guide presents a comprehensive analysis of a closely related analogue, 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP). The substitution of a methyl group with a trifluoromethyl group is expected to influence the electronic properties of the molecule, but the fundamental structural and spectroscopic characteristics, as well as the computational methodologies employed, provide a valuable and relevant framework for understanding the titular compound. This guide summarizes the key findings from a detailed computational and experimental study on ACTP, offering insights into its molecular geometry, vibrational properties, and electronic behavior.[1][2]

Molecular Structure and Geometry Optimization

The equilibrium molecular structure of ACTP was determined using Density Functional Theory (DFT) calculations with the B3LYP method and a cc-pVQZ basis set.[1] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] The optimized geometry provides the most stable conformation of the molecule in the gaseous phase.

Structural Parameters

The key bond lengths and bond angles of the optimized ACTP molecule are presented in Table 1. These parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.

Table 1: Selected Optimized Geometrical Parameters for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.396 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.401 | C2-C3-C4 | 119.2 |

| C3-C4 | 1.387 | C3-C4-N5 | 120.8 |

| C4-N5 | 1.332 | C4-N5-C6 | 117.9 |

| N5-C6 | 1.345 | N5-C6-C1 | 122.1 |

| C6-C1 | 1.402 | C6-C1-C2 | 120.5 |

| C1-Cl7 | 1.742 | C1-C6-N10 | 117.3 |

| C3-C8 | 1.509 | C6-C1-Cl7 | 116.8 |

| C6-N10 | 1.365 | C2-C1-Cl7 | 122.7 |

| C8-F9 | 1.338 | C2-C3-C8 | 121.1 |

| C8-F11 | 1.338 | C4-C3-C8 | 119.7 |

| C8-F12 | 1.338 | F9-C8-F11 | 106.8 |

| N10-H13 | 1.012 | F9-C8-F12 | 106.8 |

| N10-H14 | 1.012 | F11-C8-F12 | 106.8 |

Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]

Figure 1: Molecular structure of 2-amino-3-chloro-5-trifluoromethyl pyridine with atom numbering.

Vibrational Spectroscopy

Vibrational analysis is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The theoretical vibrational wavenumbers for ACTP were calculated using the B3LYP/cc-pVQZ level of theory.[1] These calculated frequencies were then compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.

Table 2: Selected Vibrational Wavenumbers (cm⁻¹) and Assignments for ACTP

| Assignment | Calculated FT-IR | Calculated FT-Raman |

| N-H Asymmetric Stretch | 3585 | 3586 |

| N-H Symmetric Stretch | 3471 | 3472 |

| C-H Stretch | 3080 | 3081 |

| C-C Stretch (ring) | 1625, 1575, 1470 | 1626, 1576, 1471 |

| NH₂ Scissoring | 1605 | 1606 |

| C-N Stretch | 1330 | 1331 |

| C-Cl Stretch | 720 | 721 |

| CF₃ Symmetric Stretch | 1150 | 1151 |

| CF₃ Asymmetric Stretch | 1280, 1240 | 1281, 1241 |

Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are critical for understanding its reactivity and potential applications in drug design. Key electronic parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.[1]

Table 3: Calculated Electronic Properties of ACTP

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 5.14 |

Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]

Molecular Electrostatic Potential (MEP)

The MEP surface is used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. In the MEP map of ACTP, the regions of negative potential (red) are typically located over electronegative atoms like nitrogen and chlorine, indicating sites prone to electrophilic attack. Regions of positive potential (blue) are usually found around hydrogen atoms, suggesting sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It allows for the study of charge transfer and hyperconjugative interactions within the molecule. For ACTP, NBO analysis revealed significant delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule.[1]

Methodologies

Computational Protocol

All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated using the DFT/B3LYP method with the cc-pVQZ basis set.[1] The electronic properties, including HOMO-LUMO energies and the MEP surface, were also calculated at the same level of theory. NBO analysis was carried out using the NBO 3.1 program as implemented in Gaussian 09.

Figure 2: A generalized workflow for the theoretical study of pyridine derivatives.

Experimental Protocols

The experimental FT-IR spectrum of ACTP was recorded on a PerkinElmer Spectrum One spectrometer in the range of 4000–400 cm⁻¹ using the KBr pellet technique. The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source. The UV-Vis absorption spectrum was recorded in methanol using a PerkinElmer Lambda 35 spectrophotometer.[1]

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of 2-amino-3-chloro-5-trifluoromethyl pyridine, a close analogue of this compound. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer a robust foundation for understanding the molecular characteristics of this class of compounds. The detailed methodologies serve as a practical guide for researchers aiming to conduct similar computational studies. The insights gained from this analysis are valuable for applications in medicinal chemistry and drug development, particularly in the rational design of novel pyridine-based therapeutic agents. Further dedicated theoretical and experimental studies on this compound are warranted to provide a direct and precise understanding of its properties.

References

A Technical Guide to the Molecular Properties of 2-Amino-5-chloro-3-methylpyridine

Abstract: This document provides a comprehensive technical overview of 2-Amino-5-chloro-3-methylpyridine, a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. It serves as a crucial intermediate for the development of a wide array of bioactive molecules. This guide details its chemical and physical properties, expected spectroscopic characteristics, a representative synthetic protocol, and its potential applications, with a focus on its role as a building block in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as 2-Amino-5-chloro-3-picoline, is an aromatic heterocyclic compound. Its structure features a pyridine ring substituted with an amino group at position 2, a chloro group at position 5, and a methyl group at position 3. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.

The core physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-chloro-3-methylpyridin-2-amine | |

| Synonyms | 2-Amino-5-chloro-3-picoline | |

| CAS Number | 20712-16-7 | |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 68.0 to 72.0 °C | |

| Purity | >98.0% (GC) | |

| PubChem CID | 350232 | [1] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not detailed in the provided search results, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like 2-aminopyridines and chloropyridines.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, chloro, and methyl) and their positions on the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching band.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis and Reactivity

This compound is a valuable synthetic intermediate. Its reactivity is governed by the amino, chloro, and methyl groups on the pyridine ring. The amino group can be diazotized or acylated, while the chloro group can be displaced through nucleophilic aromatic substitution, making it a versatile precursor for more complex molecules.

Representative Synthetic Protocol

A common strategy for the synthesis of chloro-aminopyridines involves the direct chlorination of an aminopyridine precursor.[5][6] The following is a generalized experimental protocol for the preparation of a 2-amino-5-chloropyridine derivative.

Reaction: Chlorination of 2-Aminopyridine using an oxidative chlorination system.[6]

Materials:

-

2-Aminopyridine (starting material)

-

Sodium hypochlorite (NaClO) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Dichloroethane (extraction solvent)

-

Deionized water

Procedure:

-

Reaction Setup: The 2-aminopyridine starting material is dissolved in an aqueous solution of NaClO in a reaction vessel equipped with a stirrer and a dropping funnel. The mixture is cooled to approximately 10°C.[6]

-

Chlorination: Concentrated hydrochloric acid is added dropwise to the cooled mixture while maintaining the temperature at 10°C. The reaction is stirred at this temperature for 2 hours.[6]

-

Reaction Completion: The temperature is then raised to 25°C and the reaction is allowed to proceed for an additional 4 hours to ensure completion.[6]

-

Workup and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to be basic (pH > 8) using a NaOH solution to precipitate the product.[6]

-

Extraction: The aqueous mixture is extracted with dichloroethane to recover the product and any unreacted starting material.[6]

-

Purification: The organic extracts are combined. The product can be further purified by dissolving the crude material in dilute acid, filtering, and then re-precipitating the pure product by adjusting the pH. Final purification is typically achieved through recrystallization or column chromatography.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are cornerstone structures in medicinal chemistry and agrochemical research. This compound and its isomers serve as key intermediates in the synthesis of various biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as herbicides and fungicides.[2][7]

For instance, related nitropyridine derivatives are used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[8] The JAK-STAT signaling pathway is critical in cell growth and differentiation, and its dysregulation is implicated in cancers and inflammatory diseases. A building block like this compound provides a scaffold that can be elaborated into a molecule designed to fit into the ATP-binding pocket of a kinase like JAK2, thereby inhibiting its function and blocking downstream signaling.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, data from closely related compounds like 2-amino-5-chloropyridine and other toxic aminopyridines provide a strong basis for handling precautions.[9][10][11] The compound should be handled with care, assuming it may be toxic and irritant.

General Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[9] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with eyes, skin, and clothing.[9] Do not ingest or inhale.[9] Minimize dust generation.[9] Wash hands thoroughly after handling.[10]

First-Aid Measures:

-

In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

-

In case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[9]

-

In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

| Hazard Class | Description | Reference(s) for Analogous Compounds |

| Acute Toxicity | May be harmful or toxic if swallowed or in contact with skin. | [10][11][12] |

| Skin Irritation | May cause skin irritation. | [9][11][12] |

| Eye Irritation | May cause serious eye irritation or damage. | [9][10][11][12] |

| Respiratory | May cause respiratory tract irritation. | [9][11][12] |

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined physical properties and the versatile reactivity of its functional groups make it a valuable asset for medicinal chemists and researchers in agrochemical development. Proper understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory and in the development of novel, high-value molecules.

References

- 1. This compound | C6H7ClN2 | CID 350232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Role of 2-Amino-5-chloro-3-methylpyridine in Modern Chemical Synthesis: A Technical Guide

For Immediate Release

2-Amino-5-chloro-3-methylpyridine has emerged as a pivotal building block for researchers, scientists, and professionals in drug development and agrochemical industries. Its unique molecular architecture, featuring a strategically substituted pyridine ring, offers a versatile platform for the synthesis of a wide array of complex molecules, including novel pharmaceuticals and next-generation crop protection agents. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and significant applications, supported by detailed experimental protocols and quantitative data.

Core Attributes and Synthesis

This compound (C₆H₇ClN₂) is a crystalline solid characterized by the presence of an amino group, a chlorine atom, and a methyl group on the pyridine core. This trifunctional arrangement allows for selective chemical modifications, making it a highly valuable intermediate.[1]